(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid
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Overview
Description
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4S and a molecular weight of 255.1 . This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group attached to a phenyl ring, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
The synthesis of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound .
Industrial production methods for boronic acids often involve similar coupling reactions, with optimization for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted phenyl derivatives .
Scientific Research Applications
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition . The molecular targets and pathways involved depend on the specific application but often include interactions with proteins and other biomolecules .
Comparison with Similar Compounds
(4-(Cyclopropanesulfonamidomethyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of various organic compounds.
Sulfonimidates: Organosulfur compounds with similar applications in organic synthesis and catalysis.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a sulfonamide group, which imparts unique reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[4-[(cyclopropylsulfonylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4S/c13-11(14)9-3-1-8(2-4-9)7-12-17(15,16)10-5-6-10/h1-4,10,12-14H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQLUSZZBFWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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